molecular formula C15H20N6 B2533254 2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2415585-39-4

2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine

Cat. No. B2533254
CAS RN: 2415585-39-4
M. Wt: 284.367
InChI Key: BVSPBZIHFZWBCN-UHFFFAOYSA-N
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Description

The compound “2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine” is a derivative of pyrimidine . Pyrimidine is a basic structure found in many important molecules, including the nucleotides uracil, thymine, and cytosine, which are components of DNA and RNA. This specific derivative has been used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and the reactants present. The compound contains several functional groups that could potentially react, including the pyrimidine ring, the piperazine ring, and the ethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For example, the presence of the piperazine ring could make the compound basic, while the ethyl group could increase its lipophilicity .

Future Directions

The future directions for research on “2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine” could include further investigation of its synthesis, its physical and chemical properties, and its biological activity. In particular, it could be interesting to explore its potential uses in medicine, given the biological activity of many pyrimidine derivatives .

properties

IUPAC Name

2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6/c1-3-13-10-14(18-11-17-13)20-6-8-21(9-7-20)15-16-5-4-12(2)19-15/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSPBZIHFZWBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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